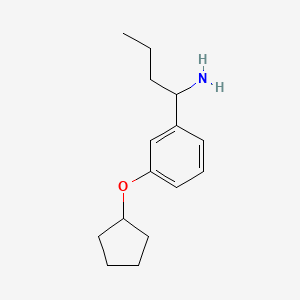![molecular formula C9H11F3N2O B13040186 (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine: is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
The synthesis of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can be achieved through several routes. One effective method involves the asymmetric reduction of 3’-(trifluoromethyl)acetophenone using recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This biotransformation process yields the desired chiral alcohol with high enantiomeric excess . Another approach involves the use of metal catalysts, such as [Mn(CO)2(1)]Br, to achieve high yields and enantiomeric purity .
Chemical Reactions Analysis
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for detecting biomolecules.
Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Comparison with Similar Compounds
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: A compound with a trifluoromethyl group and a triazolo pyrazine ring.
FDA-Approved Trifluoromethyl Group-Containing Drugs: Various drugs containing trifluoromethyl groups that exhibit unique pharmacological activities.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI Key |
HEEMGQNZJGFHRD-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


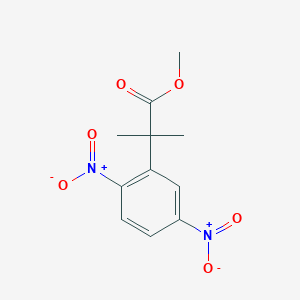
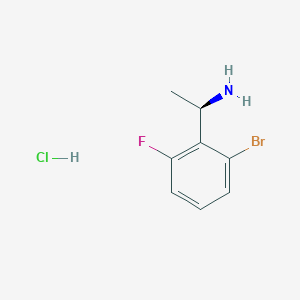
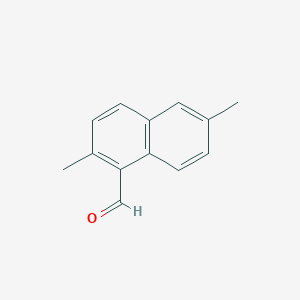
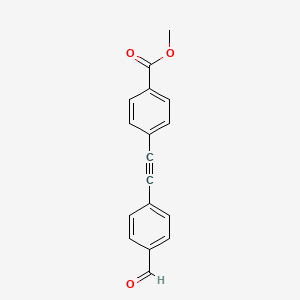

![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)
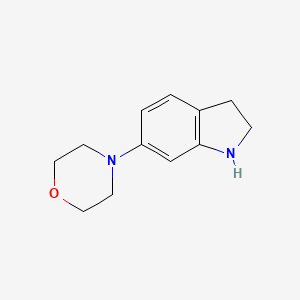
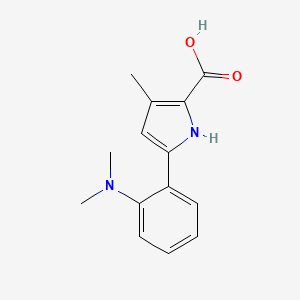
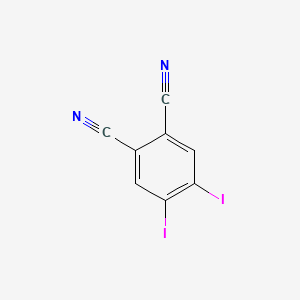
![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

